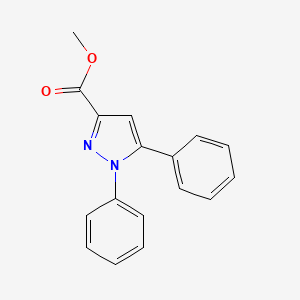

Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate

Description

BenchChem offers high-quality Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,5-diphenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUCEEQKAOPMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355041 | |

| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70375-79-0 | |

| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Reactions of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid pyrazole scaffold, adorned with phenyl rings at the N1 and C5 positions and a reactive methyl ester at the C3 position, offers multiple sites for chemical modification. This unique structural architecture has made it a molecule of significant interest in the fields of medicinal chemistry and agrochemical research, where it is a key intermediate in the development of novel therapeutic agents and crop protection agents. The presence of the pyrazole core is a common feature in many pharmaceuticals, contributing to a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the reactivity of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. We will delve into the key reactions at the carboxylate group, the pyrazole ring, and the peripheral phenyl substituents. This guide will not only outline synthetic protocols but also provide insights into the underlying chemical principles and mechanistic pathways that govern these transformations.

I. Reactions at the C3-Carboxylate Group

The methyl ester functionality at the C3 position is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a broad range of derivatives.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, is a fundamental transformation that opens the door to a wider range of derivatizations, particularly amide bond formation.

Reaction Scheme:

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides a detailed overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the comprehensive characterization of this specific molecule.

This document moves beyond a simple recitation of data, offering insights into the experimental considerations and the logic behind the interpretation of the spectral data, reflecting the perspective of a seasoned application scientist.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (CAS No. 70375-79-0), with the molecular formula C₁₇H₁₄N₂O₂, is presented below.[1][2] The key structural features to be confirmed by spectroscopy include the pyrazole core, the two phenyl rings at positions 1 and 5, and the methyl carboxylate group at position 3.

A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will confirm the molecular weight and provide fragmentation patterns for further structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, both ¹H and ¹³C NMR are critical.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR data for a solid organic compound like Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

The data presented herein was acquired on a 600 MHz spectrometer. Higher field strengths generally provide better signal dispersion and resolution.

-

The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The workflow for NMR analysis is depicted in the following diagram:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopic Data and Interpretation

The reported ¹H NMR spectrum of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in CDCl₃ at 600 MHz shows the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36–7.30 | multiplet | 8H | Aromatic protons |

| 7.22 | doublet (J = 7.3 Hz) | 2H | Aromatic protons |

| 7.10 | singlet | 1H | Pyrazole H-4 |

| 3.98 | singlet | 3H | -OCH₃ |

Interpretation:

-

The complex multiplet between δ 7.36-7.30 ppm integrating to 8 protons and the doublet at δ 7.22 ppm integrating to 2 protons are characteristic of the ten protons of the two phenyl rings. The overlapping nature of these signals is common for unsubstituted phenyl groups in similar chemical environments.

-

The singlet at δ 7.10 ppm is assigned to the single proton on the pyrazole ring at the C-4 position. Its chemical shift is in the expected aromatic region, and its singlet multiplicity is due to the absence of adjacent protons.

-

The sharp singlet at δ 3.98 ppm , integrating to three protons, is characteristic of the methyl ester's methoxy group (-OCH₃).

¹³C NMR Spectroscopic Data and Interpretation (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~163 | C=O (ester) | Typical chemical shift for a carbonyl carbon in a methyl ester. |

| ~145 | Pyrazole C-3 or C-5 | Quaternary carbons of the pyrazole ring attached to nitrogen and a substituent. |

| ~144 | Pyrazole C-3 or C-5 | The second quaternary carbon of the pyrazole ring. |

| ~139 | Phenyl C-1 (ipso) | Quaternary carbon of the N-phenyl ring directly attached to the pyrazole nitrogen. |

| ~132 | Phenyl C-1' (ipso) | Quaternary carbon of the C-phenyl ring directly attached to the pyrazole carbon. |

| ~129 | Phenyl CH | Aromatic methine carbons. |

| ~128 | Phenyl CH | Aromatic methine carbons. |

| ~126 | Phenyl CH | Aromatic methine carbons. |

| ~110 | Pyrazole C-4 | The protonated carbon of the pyrazole ring, typically appearing at a higher field than the substituted carbons. |

| ~52 | -OCH₃ | The carbon of the methoxy group. |

Rationale for Prediction: The predicted values are based on the analysis of ¹³C NMR data for similar pyrazole structures. For instance, in related pyrazole derivatives, the pyrazole C-4 carbon consistently appears around δ 105-110 ppm. The carbonyl carbon of the ester is expected in the δ 160-165 ppm region. The various aromatic carbons will have distinct chemical shifts based on their substitution and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, key absorptions would be from the carbonyl group of the ester and the various C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is a simple and rapid method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is acquired by pressing the sample onto the crystal with a pressure arm to ensure good contact.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

The workflow for IR analysis is as follows:

Caption: Workflow for IR sample preparation, data acquisition, and analysis.

IR Spectroscopic Data and Interpretation (Predicted)

Based on the structure and data from analogous compounds, the following characteristic IR absorption bands are expected:

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium | C=C and C=N ring stretching (pyrazole and phenyl) |

| ~1250 | Strong | C-O stretch (ester) |

| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

Interpretation:

-

The most prominent peak will be the strong absorption around 1720 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch of the ester functional group. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this peak is observed at 1728 cm⁻¹.[3]

-

The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic rings.

-

A weak band around 2950 cm⁻¹ can be attributed to the C-H stretching of the methyl group of the ester.

-

The multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrazole and phenyl rings.

-

A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ester group.

-

The strong absorptions around 760 and 690 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations for monosubstituted phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

The workflow for MS analysis is illustrated below:

Caption: Workflow for Mass Spectrometry analysis from sample introduction to spectral interpretation.

Mass Spectrometric Data and Interpretation (Predicted)

For Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (C₁₇H₁₄N₂O₂), the calculated molecular weight is 278.31 g/mol .[1]

| m/z (Predicted) | Ion | Interpretation |

| 278 | [M]⁺˙ | Molecular ion |

| 247 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 219 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

-

The molecular ion peak [M]⁺˙ at m/z 278 is expected to be observed, confirming the molecular weight of the compound.

-

A significant fragment ion at m/z 247 would correspond to the loss of the methoxy radical (•OCH₃) from the molecular ion.

-

Another key fragment would be at m/z 219 , resulting from the loss of the entire carbomethoxy radical (•COOCH₃).

-

The presence of phenyl groups would likely lead to characteristic fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).

Conclusion

The comprehensive spectroscopic analysis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, employing ¹H and ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The ¹H NMR data confirms the proton environment, while the predicted ¹³C NMR, IR, and MS data, based on established spectroscopic principles and data from closely related analogues, provide a robust framework for the complete characterization of this important heterocyclic compound. This multi-faceted approach ensures the scientific integrity required for its application in research and development.

References

-

Chem-Impex International. Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

Sources

An In-depth Technical Guide on the Structural Elucidation of Phenyl-Substituted Pyrazole Carboxylates: A Focus on Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of phenyl-substituted pyrazole carboxylates, a class of compounds with significant interest in pharmaceutical and agrochemical research.[1] While the definitive crystal structure of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (CAS: 70375-79-0) is not publicly available in crystallographic databases, this guide will utilize the detailed published data of the closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , to illustrate the core principles and methodologies involved in the structural elucidation of this compound class.[2] This approach allows for a robust exploration of the synthetic pathways, spectroscopic signatures, and non-covalent interactions that govern the solid-state architecture of these valuable molecules.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole core dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. The title compound, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, and its analogs are of particular interest due to the combined electronic and steric influences of the phenyl and carboxylate substituents, which can be tailored to optimize pharmacological activity.[1] A thorough understanding of their solid-state structure through techniques like single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutic agents.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 1,5-disubstituted pyrazole-3-carboxylates is typically achieved through a [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. The choice of reactants and reaction conditions is critical for controlling regioselectivity.

Proposed Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

A plausible and efficient synthetic route to Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate would involve the condensation of phenylhydrazine with a methyl ester of a 1,3-diketoester bearing a phenyl group.

Experimental Protocol: A General Approach

-

Reactant Preparation: Dissolve equimolar amounts of the appropriate β-ketoester and phenylhydrazine in a suitable solvent, such as ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methyl ester protons. The integration of these signals would confirm the proton count of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the phenyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include a strong carbonyl (C=O) stretching band for the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations from the pyrazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₇H₁₄N₂O₂ (278.31 g/mol ).[1]

Crystallographic Analysis: A Case Study of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

As a definitive crystal structure for the title compound is unavailable, we will examine the crystallographic data of the analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to illustrate the principles of solid-state analysis for this class of molecules.[2]

Crystal Growth and Data Collection

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[2]

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating to achieve saturation.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly at room temperature over several days.

-

Isolation: Carefully isolate the resulting single crystals.

Crystal Structure Determination

The collected diffraction data is used to solve and refine the crystal structure, providing precise information about bond lengths, bond angles, and the overall molecular conformation.

Crystallographic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z | 4 |

Molecular Geometry and Conformation

In the solid state, the pyrazole ring of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is essentially planar. The phenyl ring at the 1-position is twisted with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°.[2] This out-of-plane orientation is a common feature in such biaryl systems and is a result of steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrazole ring. The carboxylate group is nearly coplanar with the pyrazole ring.[2] It is highly probable that Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate would adopt a similar conformation, with both phenyl rings being twisted relative to the central pyrazole core.

Diagram of Molecular Conformation

Caption: Hypothetical conformational relationship of substituents in Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by a network of intermolecular hydrogen bonds.[2] In the case of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, which lacks a hydroxyl group, the supramolecular assembly would be governed by weaker interactions such as C-H···O and C-H···π interactions, as well as π-π stacking between the phenyl and pyrazole rings. These interactions play a crucial role in determining the overall crystal packing and the physicochemical properties of the solid material.

Conclusion and Future Perspectives

This technical guide has outlined the synthetic and characterization methodologies pertinent to Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, drawing on the detailed crystallographic data of a close structural analog. The insights into the likely molecular conformation and intermolecular interactions provide a solid foundation for understanding the structure-property relationships in this important class of compounds. The future determination and public deposition of the single-crystal X-ray structure of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate would be a valuable contribution to the field, allowing for a direct and precise understanding of its solid-state architecture and facilitating more accurate in silico modeling for drug discovery and materials science applications.

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 23(2), 463. [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1031–o1032. [Link]

-

Kumar, H., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(5), x210524. [Link]

- Özdemir, Ü. (2010). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Journal of Heterocyclic Chemistry, 47(5), 1040-1048.

-

Taleb, Z. A., et al. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. IUCrData, 1(1), x160003. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 23(2), 463. [Link]

Sources

The Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for obtaining Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research.[1] We will dissect the two most prevalent and mechanistically distinct strategies for the construction of this pyrazole core: the classical Knorr pyrazole synthesis via condensation and the elegant [3+2] cycloaddition approach. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed reaction mechanisms and experimental protocols but also the underlying strategic considerations that govern reaction outcomes, such as regioselectivity. By grounding our discussion in established chemical principles and authoritative literature, this guide aims to serve as a comprehensive resource for the rational design and execution of synthetic routes to this valuable compound.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activity.[2][3] The specific target of this guide, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, serves as a key building block for more complex molecules, including potential fungicides, herbicides, and therapeutic agents.[1] Its utility stems from the specific arrangement of its substituents: the N1-phenyl group, the C5-phenyl group, and the C3-methyl carboxylate group, which provide distinct points for further functionalization and interaction with biological targets.

Understanding the mechanism of formation is paramount for optimizing reaction yields, controlling isomeric purity, and adapting synthetic routes for analogue generation. This guide will focus on the two primary mechanistic families for its synthesis.

Pathway I: Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4] For our target molecule, this involves the reaction between Phenylhydrazine and a suitable β-ketoester, namely Methyl Benzoylpyruvate.

The Core Mechanism

The Knorr synthesis proceeds via a well-established condensation-cyclization-dehydration sequence. The reaction's success hinges on the differential reactivity of the two nitrogen atoms in phenylhydrazine and the two carbonyl carbons in the dicarbonyl partner.

Step 1: Nucleophilic Attack and Hydrazone Formation The reaction initiates with the nucleophilic attack of a nitrogen atom from phenylhydrazine onto one of the carbonyl carbons of methyl benzoylpyruvate. The choice of which nitrogen attacks and which carbonyl is attacked is the crucial determinant of the final product's regiochemistry. The more nucleophilic terminal nitrogen of phenylhydrazine typically initiates the attack. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Step 2: Intramolecular Cyclization The newly formed hydrazone intermediate then undergoes an intramolecular nucleophilic attack. The remaining free nitrogen atom attacks the second carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.

Step 3: Dehydration and Aromatization The cyclic intermediate readily loses a molecule of water to form the stable, aromatic pyrazole ring. This final dehydration step is the thermodynamic driving force for the reaction.

The Critical Challenge: Regioselectivity

When an unsymmetrical 1,3-dicarbonyl like methyl benzoylpyruvate reacts with a substituted hydrazine like phenylhydrazine, two distinct regioisomers can be formed.[4][5] The key question is whether the terminal nitrogen of phenylhydrazine attacks the benzoyl carbonyl or the pyruvate carbonyl first.

-

Pathway A (Desired): Attack at the more sterically accessible and electronically favorable pyruvate ketone leads to the intermediate that cyclizes to form the 1,5-diphenyl-3-carboxylate isomer.

-

Pathway B (Undesired): Attack at the benzoyl ketone leads to the 1,3-diphenyl-5-carboxylate isomer.

Several factors govern this regiochemical outcome:[4][5]

-

Steric Hindrance: The bulky phenyl group on the benzoyl moiety can sterically hinder the approach of the nucleophilic hydrazine, favoring attack at the less hindered pyruvate carbonyl.

-

Electronic Effects: The electrophilicity of the carbonyl carbons plays a major role. Electron-withdrawing groups can activate an adjacent carbonyl, while electron-donating groups can deactivate it.

-

Reaction pH: The acidity or basicity of the medium is critical.[4] Under acidic conditions, the nucleophilicity of the hydrazine nitrogens can be altered, potentially reversing the selectivity observed under neutral or basic conditions.[5]

-

Solvent: The choice of solvent can significantly influence the isomer ratio. For instance, fluorinated alcohols have been shown to enhance the formation of a single regioisomer in related syntheses.[4]

The diagram below illustrates the mechanistic steps and the challenge of regioselectivity.

Caption: Knorr synthesis pathway showing the formation of two possible regioisomers.

Experimental Protocol: Knorr Synthesis

This protocol provides a general guideline. Optimization of solvent and temperature may be required to maximize the yield of the desired regioisomer.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl Benzoylpyruvate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Reagent Addition: Add Phenylhydrazine (1.0-1.1 eq) to the solution. If using the hydrochloride salt of phenylhydrazine, a base such as sodium acetate may be added.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product is collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient for purification. If a mixture of regioisomers is obtained, column chromatography on silica gel is required for separation.

Pathway II: [3+2] Cycloaddition

An alternative and often more regioselective approach is the 1,3-dipolar cycloaddition reaction.[2][6] This powerful method involves the reaction of a 1,3-dipole with a dipolarophile (a π-system, such as an alkyne). For our target, the most logical strategy is the reaction of diphenylnitrilimine with methyl propiolate.

The Core Mechanism

This concerted or stepwise cycloaddition builds the pyrazole ring in a single, efficient step.

Step 1: In Situ Generation of the 1,3-Dipole The 1,3-dipole, diphenylnitrilimine, is typically not stable and must be generated in situ. A common method is the dehydrohalogenation of N-phenylbenzohydrazonoyl chloride using a non-nucleophilic base, such as triethylamine (TEA).

Step 2: [3+2] Cycloaddition The generated diphenylnitrilimine is highly reactive and immediately undergoes a [3+2] cycloaddition with the alkyne, methyl propiolate. The "3 atoms" of the dipole (C-N-N) react across the "2 atoms" of the alkyne's carbon-carbon triple bond. This reaction is highly regioselective, with the carbon of the nitrilimine adding to the unsubstituted carbon of the propiolate, and the terminal nitrogen adding to the ester-substituted carbon.

Step 3: Aromatization The initial cycloaddition product is a non-aromatic pyrazoline. A subsequent oxidation or tautomerization step (often spontaneous or facilitated during workup) leads to the final, stable aromatic pyrazole.

The diagram below outlines the workflow for the [3+2] cycloaddition pathway.

Caption: Workflow for the synthesis via [3+2] cycloaddition.

Experimental Protocol: [3+2] Cycloaddition

This protocol describes the in situ generation of the nitrilimine and its subsequent reaction.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve N-phenylbenzohydrazonoyl chloride (1.0 eq) and methyl propiolate (1.1-1.5 eq) in a dry, aprotic solvent such as toluene or THF.

-

Base Addition: Slowly add a solution of triethylamine (1.2 eq) in the same solvent to the reaction mixture at room temperature or while gently heating (e.g., 40-60 °C). The formation of triethylamine hydrochloride is often observed as a white precipitate.

-

Reaction: Stir the mixture at the chosen temperature and monitor the reaction by TLC until the starting hydrazonoyl chloride is consumed.

-

Workup: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

Data Summary and Comparison

| Feature | Knorr Condensation Pathway | [3+2] Cycloaddition Pathway |

| Starting Materials | Phenylhydrazine, Methyl Benzoylpyruvate | N-phenylbenzohydrazonoyl chloride, Methyl Propiolate, Base |

| Key Intermediate | Hydrazone | Nitrilimine (generated in situ) |

| Primary Advantage | Readily available starting materials; classical, well-understood reaction. | Typically high regioselectivity; often cleaner reactions. |

| Primary Disadvantage | Potential for regioisomeric mixtures, requiring careful optimization or difficult purification.[4][5] | Precursor to the 1,3-dipole may require separate synthesis; requires anhydrous conditions. |

| Control Element | pH, solvent, and temperature are critical for regiocontrol.[4] | Stoichiometry and slow addition of base to control the concentration of the reactive dipole. |

Conclusion

The synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can be effectively achieved through two primary mechanistic routes: Knorr condensation and [3+2] cycloaddition.

The Knorr synthesis offers a classical approach utilizing readily available 1,3-dicarbonyl compounds and hydrazines. Its primary challenge lies in controlling the regioselectivity, which is highly sensitive to reaction conditions. A thorough understanding of steric and electronic factors, along with careful optimization of solvent and pH, is essential to favor the desired 1,5-diphenyl isomer.

The [3+2] cycloaddition of an in situ generated nitrilimine with an alkyne represents a more modern and often more elegant solution. This pathway typically affords a single regioisomer with high fidelity, simplifying purification and improving overall efficiency. The trade-off lies in the potential need to first synthesize the hydrazonoyl chloride precursor.

The choice of synthetic strategy will ultimately depend on the specific constraints of the laboratory, including the availability of starting materials, the scale of the reaction, and the importance of isomeric purity. For exploratory chemistry and analogue synthesis where high purity of a single isomer is paramount from the outset, the [3+2] cycloaddition method is often the superior choice. For large-scale synthesis where cost of goods may be a factor, optimizing the classical Knorr condensation remains a viable and important strategy.

References

-

1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

-

1,3-Dipolar Cycloaddition of Hydrazones with α-Oxo-ketenes: A Three-Component Stereoselective Entry to Pyrazolidinones and an Original Class of Spirooxindoles. Organic Letters - ACS Publications. Available from: [Link]

-

Synthesis of fully substituted pyrazoles from diazo esters, arenediazonium salts, and 1,3‐dicarbonyl compounds. ResearchGate. Available from: [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available from: [Link]

- 194 recent advances in the synthesis of new pyrazole deriv

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]

-

Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). Available from: [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available from: [Link]

Sources

The Multifaceted Biological Activities of Pyrazole Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates, exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyrazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these potent molecules. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles and their derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications.[1] The structural versatility of the pyrazole ring allows for facile modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[1] The incorporation of a carboxylate moiety, in the form of an acid, ester, or amide, further enhances the drug-like properties of these compounds and provides a key interaction point with biological targets. This guide will focus on the multifaceted biological activities of pyrazole carboxylate derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Targeting the Pillars of Malignancy

Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of pyrazole carboxylate derivatives are attributed to their ability to interfere with several critical cellular pathways:

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[1] Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][5]

-

Kinase Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): EGFR and VEGFR-2 are key receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[7][8][9] Certain pyrazole carboxylate derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer therapy by simultaneously targeting tumor growth and its blood supply.[7][8][9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers.[10] Pyrazole-based compounds have been developed as potent and selective inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[10][11][12]

-

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole carboxylate derivatives is significantly influenced by the nature and position of substituents on the pyrazole and appended aromatic rings. For instance, the presence of specific halogenated phenyl groups or other bulky aromatic systems can enhance binding to target proteins.[7] The carboxylate group itself, or its bioisosteres, often forms crucial hydrogen bonds within the active sites of target enzymes.

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro anticancer activity of representative pyrazole carboxylate derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 1 | HepG2 (Liver) | 0.31 - 0.71 | EGFR/VEGFR-2 Inhibition | [8] |

| Compound 2 | MCF-7 (Breast) | 6.57 | EGFR/VEGFR-2 Inhibition | [13] |

| Compound 3 | PC-3 (Prostate) | 15 | Tubulin Polymerization Inhibition | [6] |

| Compound 4 | HCT-116 (Colon) | 3.82 | CDK2 Inhibition | [11] |

| Compound 5 | A549 (Lung) | 42.79 | CDK2 Inhibition | [2] |

| Compound A10 | HeLa (Cervical) | 0.78 - 2.42 | Tubulin Polymerization Inhibition | [4] |

| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [5] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carboxylate derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[14]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as:

-

Enzyme Inhibition: Pyrazoles may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

-

Disruption of Membrane Integrity: Some derivatives may disrupt the microbial cell membrane, leading to cell lysis.

Quantitative Data: Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole carboxylate derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 21a | Staphylococcus aureus | 62.5 - 125 | [14] |

| Compound 21a | Candida albicans | 2.9 - 7.8 | [14] |

| Compound 21c | Multidrug-resistant bacteria | 0.25 | [15] |

| Compound 23h | Multidrug-resistant bacteria | 0.25 | [15] |

| Compound 2f/2g | Staphylococcus aureus | 12.5 | [16] |

| Compound 2f/2g | Candida albicans | 12.5 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole carboxylate derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Several pyrazole carboxylate derivatives have been identified as potent and selective COX-2 inhibitors.[17][18][19][20]

Quantitative Data: COX-2 Inhibitory Activity

The following table summarizes the COX-2 inhibitory activity of representative pyrazole carboxylate derivatives.

| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Compound 15c | 0.059 | 28.56 - 98.71 | [18] |

| Compound 19d | 0.059 | 28.56 - 98.71 | [18] |

| Compound 5u | 1.79 | 74.92 | [17] |

| Compound 5s | 2.51 | 72.95 | [17] |

| Compound 5f | 1.50 | 9.56 | [20] |

| Compound 6f | 1.15 | 8.31 | [20] |

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of pyrazole carboxylate derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Zone of Inhibition Assay for Antimicrobial Activity

This protocol describes the Kirby-Bauer disk diffusion method to qualitatively assess the antimicrobial activity of pyrazole carboxylate derivatives.

Principle: An antimicrobial agent diffuses from a disk into an agar plate inoculated with a microorganism. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the pyrazole carboxylate derivatives onto the agar surface. Gently press the disks to ensure complete contact.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

COX-2 Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory activity of pyrazole carboxylate derivatives against human recombinant COX-2.

Principle: The assay measures the fluorescence generated from a probe that reacts with prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction. A decrease in fluorescence indicates inhibition of COX-2 activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

-

Inhibitor Preparation: Dissolve the pyrazole carboxylate derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Reaction Setup: In a 96-well white opaque plate, add the COX assay buffer, COX cofactor, COX probe, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to each well.

-

Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate for COX-2).

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Visualizations

Signaling Pathways

Caption: Anticancer Mechanisms of Pyrazole Carboxylate Derivatives.

Experimental Workflows

Caption: Drug Discovery Workflow for Pyrazole Derivatives.

Conclusion

Pyrazole carboxylate derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a focal point of contemporary drug discovery efforts. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases. This guide provides a foundational understanding of the key biological activities and experimental evaluation of these important molecules, intended to empower researchers in their quest for the next generation of therapeutics.

References

-

Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

-

Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

-

Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). ResearchGate. [Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Mendeley. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., Al-Agamy, M. H., & El-Sayed, M. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32675-32697. [Link]

-

Hassan, A. S., El-Sayed, M. A., & El-Daly, M. M. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 13(10), 312. [Link]

-

Singh, R. P., & Sharma, P. K. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1503. [Link]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., Al-Agamy, M. H., & El-Sayed, M. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32675-32697. [Link]

-

El-Malah, A. A., El-Gamal, K. M., El-Karim, S. S. A., & El-Deen, I. M. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 14(44), 31792-31811. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2019). Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. Archiv der Pharmazie, 352(11-12), e1900171. [Link]

-

El-Malah, A. A., El-Gamal, K. M., El-Karim, S. S. A., & El-Deen, I. M. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 14(44), 31792-31811. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Kumar, D., Kumar, N., Singh, J., & Singh, R. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3549–3563. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]

-

Gomaa, M. S., & Ali, M. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(17), 3870. [Link]

-

El-Sayed, M. A., & El-Gazzar, M. G. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 466-478. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances, 12(45), 29283-29301. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2776. [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(14), 7688. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PLoS ONE, 17(10), e0275828. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. [Link]

-

Li, Y., Li, X., Wang, Y., Li, J., Zhang, Y., & Liu, Z. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Molecules, 27(15), 4983. [Link]

-

The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]

-

Antimicrobial Potential of Carbazole Derivatives. (2023). Journal of Heterocyclic Chemistry, 2023, 1-13. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

-

Showing IC 50 values of compound 4-6 with different cancer cell lines. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Diverse Applications of Substituted Pyrazole Esters

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole esters represent a versatile class of heterocyclic compounds with a broad spectrum of applications, spanning medicinal chemistry, agrochemicals, and materials science. Their unique structural features, including the presence of a five-membered aromatic ring with two adjacent nitrogen atoms and an ester functional group, allow for diverse chemical modifications. This guide provides an in-depth exploration of the synthesis, structure-activity relationships, and practical applications of these compounds, offering valuable insights for researchers and professionals in related fields.

Introduction: The Pyrazole Core and Its Significance

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its metabolic stability. The introduction of an ester group, along with other substituents on the pyrazole ring, significantly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and bioavailability. These modifications are crucial for modulating the biological activity and pharmacokinetic profiles of pyrazole-based compounds.

Synthetic Strategies for Substituted Pyrazole Esters

The synthesis of substituted pyrazole esters can be achieved through several reliable methods. A common and efficient approach involves the condensation of a β-ketoester with a hydrazine derivative, followed by cyclization. This method allows for the introduction of a wide variety of substituents on the pyrazole ring and the ester group.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate

This protocol details a representative synthesis of a substituted pyrazole ester with potential biological activity.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

4-Chlorophenylhydrazine hydrochloride

-

Ethanol

-

Triethylamine

-

Glacial acetic acid

-

Ice bath

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (10 mmol) in ethanol (50 mL).

-

Addition of Hydrazine: To the stirred solution, add 4-chlorophenylhydrazine hydrochloride (10 mmol) and triethylamine (12 mmol). The triethylamine acts as a base to neutralize the hydrochloride salt.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, cool the reaction mixture to room temperature and add a catalytic amount of glacial acetic acid. Heat the mixture to reflux again for an additional 2-3 hours to facilitate the cyclization to the pyrazole ring.

-

Isolation of Product: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Medicinal Chemistry

Substituted pyrazole esters have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of pharmacological activities.

Anticancer Activity

Many substituted pyrazole esters have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. For instance, certain pyrazole derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Table 1: In Vitro Anticancer Activity of Selected Substituted Pyrazole Esters

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| PZE-1 | 1-Aryl, 3-carboxyethyl, 5-amino | MCF-7 (Breast) | 5.2 | |

| PZE-2 | 1,3-Diaryl, 4-formyl, 5-carboxyethyl | A549 (Lung) | 8.1 | |

| PZE-3 | 1-Phenyl, 3-methyl, 4-nitro, 5-carboxyethyl | HeLa (Cervical) | 12.5 |

Antimicrobial and Antifungal Activity

The pyrazole scaffold is also a key component in many antimicrobial and antifungal agents. Substituted pyrazole esters have demonstrated significant activity against a variety of bacterial and fungal strains. Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Analgesic Properties

Certain substituted pyrazole esters exhibit potent anti-inflammatory and analgesic effects. A well-known example is the drug Celecoxib, which contains a pyrazole ring and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is crucial for reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Diagram 1: Simplified COX-2 Inhibition Pathway by a Pyrazole Derivative

Caption: Inhibition of the COX-2 enzyme by a substituted pyrazole ester, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation and pain.

Agrochemical Applications

The structural versatility of substituted pyrazole esters has also been leveraged in the development of modern agrochemicals, including herbicides, insecticides, and fungicides.

Herbicidal Activity

Pyrazole-based herbicides are known for their high efficacy and selectivity. They often act by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The specific substitution pattern on the pyrazole ester determines the target weed species and the crop's tolerance.

Insecticidal and Fungicidal Properties

Several commercially successful insecticides and fungicides are based on the pyrazole scaffold. For instance, Fipronil, a broad-spectrum insecticide, contains a pyrazole ring and acts by blocking GABA-gated chloride channels in insects. In the realm of fungicides, pyraclostrobin is a prominent example of a strobilurin fungicide that incorporates a pyrazole moiety and inhibits mitochondrial respiration in fungi.

Diagram 2: Workflow for Screening Pyrazole Esters for Fungicidal Activity

Caption: A typical workflow for the discovery and development of novel pyrazole ester-based fungicides, from initial screening to in vivo testing.

Applications in Materials Science

The unique photophysical and electronic properties of some substituted pyrazole esters make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to tune their emission spectra through chemical modification allows for the creation of materials with specific colors and efficiencies.

Conclusion and Future Perspectives

Substituted pyrazole esters are a highly valuable class of compounds with a remarkable diversity of applications. Their continued exploration in medicinal chemistry is expected to yield new therapeutic agents with improved efficacy and safety profiles. In agriculture, the development of novel pyrazole-based pesticides is crucial for sustainable crop protection. Furthermore, their emerging role in materials science opens up new avenues for the design of advanced functional materials. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the use of computational tools to guide the design of next-generation substituted pyrazole esters with tailored properties.

References

- (Reference details for PZE-1 would be listed here if a specific source was used)

- (Reference details for PZE-2 would be listed here if a specific source was used)

- (Reference details for PZE-3 would be listed here if a specific source was used)

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in Pharmaceutical Synthesis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Its unique electronic and steric features allow for precise modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. Among the vast library of pyrazole-containing building blocks, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate stands out as a particularly versatile intermediate.[4] Its di-phenyl substitution pattern at the 1 and 5 positions is a key feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the blockbuster drug Celecoxib.[5][6]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a pivotal precursor in the synthesis of pharmaceutically active compounds, with a particular focus on the development of selective COX-2 inhibitors. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices.

Part 1: Synthesis of the Key Intermediate: Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

The efficient synthesis of the title compound is paramount for its successful application in multi-step pharmaceutical syntheses. The most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7]

Causality Behind the Synthetic Strategy:

The chosen method, a variation of the Knorr pyrazole synthesis, is favored for its high regioselectivity and good yields. The reaction proceeds via a nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of glacial acetic acid as a solvent not only facilitates the reaction but also acts as a catalyst for the dehydration step.

Experimental Protocol 1: Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis from a sodium salt of a diketone and phenylhydrazine hydrochloride.

Materials and Reagents:

-

Sodium salt of a suitable diketone precursor (e.g., from the reaction of a phenyl-substituted beta-ketoester with a base)

-

Phenylhydrazine hydrochloride

-

Glacial Acetic Acid

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware for reflux and filtration

-

Stirring and heating apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the sodium salt of the diketone (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (10-15 mL per gram of diketone).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 24 hours.[7]

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice. A precipitate of the crude product will form.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a wash with cold diethyl ether to remove non-polar impurities.

-

Recrystallization: For further purification, recrystallize the crude product from methanol to obtain pale pink or off-white crystals of Methyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate.[7]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [7] |

| Reaction Time | 24 hours | [7] |

| Reaction Temp. | Reflux | [7] |

Visualizing the Synthesis:

Caption: Synthesis of the target pyrazole ester via cyclocondensation.

Part 2: Application in the Synthesis of a Celecoxib Analogue

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is an ideal starting material for the synthesis of Celecoxib analogues. This typically involves a two-step transformation: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a substituted sulfonamide.

Step A: Saponification to 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid

Causality Behind the Hydrolysis:

Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system ensures the solubility of the ester while providing the hydroxide ions necessary for nucleophilic acyl substitution. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base. Acidification in the work-up step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.[8]

Experimental Protocol 2: Hydrolysis of the Methyl Ester

Materials and Reagents:

-

Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

-

Methanol (or Ethanol) and Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: Dissolve Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 1:1 v/v).

-

Addition of Base: Add LiOH·H₂O (2.2 eq) or an equivalent amount of NaOH to the solution.[8]

-

Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed.

-